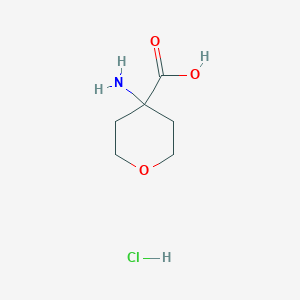

4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

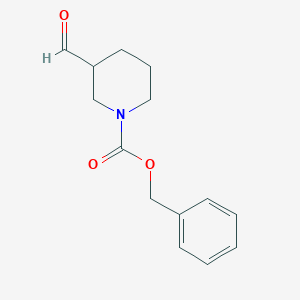

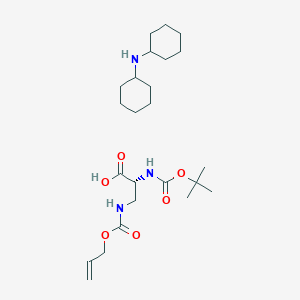

4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride (4-ATPCH) is a synthetic compound used in scientific research. It is a derivative of pyran, a six-membered heterocyclic compound, and is composed of an amine group, a tetrahydropyran ring, and a carboxylic acid group. 4-ATPCH is a useful chemical reagent for many biochemical and physiological studies due to its unique properties.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

In the realm of medicinal chemistry, derivatives of 4H-pyrans, including those related to 4-Aminotetrahydro-2H-pyran-4-carboxylic acid, have been explored for their potential as drug candidates due to their versatile biological activities. For instance, pyrano[3,2-b]pyrans are recognized for their significant role in pharmaceutical chemistry owing to their broad range of biological activities. The synthesis of dihydropyrano[3,2-b]pyrans and spiro-pyrano[3,2-b]pyrans has been a focal point, leveraging the reactivity of 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one, a related γ-pyrone, for constructing various derivatives with potential medicinal applications (Borah, Dwivedi, & Chowhan, 2021).

Synthetic Chemistry Innovations

In synthetic chemistry, research has been dedicated to developing novel synthetic routes and reactivity profiles for 4H-pyran derivatives. For example, organobase-catalyzed three-component reactions have been utilized for synthesizing 2-aminopyrans and related compounds, demonstrating novel synthetic pathways for the construction of complex molecules starting from simple precursors. These methodologies afford efficient access to a wide range of structures for further functionalization and application in diverse chemical contexts (Moustafa et al., 2014).

Material Science and Corrosion Inhibition

Pyrans and their derivatives have also found applications in material science, particularly in corrosion inhibition. A study on pyran derivatives, including 2-amino-4H-pyran-3-carboxylate variants, revealed their effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds exhibit high inhibition efficiency, acting as mixed-type inhibitors and adhering to the metal surface through an adsorption mechanism. The study combines experimental and computational approaches to elucidate the molecular basis of corrosion inhibition, contributing valuable insights into the development of new materials with enhanced protective properties (Saranya et al., 2020).

Propriétés

IUPAC Name |

4-aminooxane-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c7-6(5(8)9)1-3-10-4-2-6;/h1-4,7H2,(H,8,9);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFXLCNDBDHZGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370285 |

Source

|

| Record name | 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | |

CAS RN |

217299-03-1 |

Source

|

| Record name | 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(Aminomethyl)cyclobutyl]methanol](/img/structure/B112249.png)

![1H-1,4-Benzodiazepine-1-acetic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-5-phenyl-](/img/structure/B112252.png)